Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound that features a piperidine moiety, a pyrrolidinyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a condensation reaction with a suitable diketone.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets. The piperidine and pyrrolidinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(3-{4-[(4-METHOXYPHENYL)-1-PIPERAZINYL]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE): This compound has a similar structure but with a methoxyphenyl group instead of a methylpiperidino group.
ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of ETHYL 4-(3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C25H33N3O5 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl 4-[3-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C25H33N3O5/c1-3-33-25(32)19-4-6-20(7-5-19)28-22(29)16-21(24(28)31)26-14-10-18(11-15-26)23(30)27-12-8-17(2)9-13-27/h4-7,17-18,21H,3,8-16H2,1-2H3 |
InChI Key |
SMSSQLKFTDZCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N4CCC(CC4)C |
Origin of Product |
United States |
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